molecular formula C16H28GdN4O8+3 B1228328 Gadoteric acid

Gadoteric acid

Cat. No.: B1228328
M. Wt: 561.7 g/mol
InChI Key: GFSTXYOTEVLASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gadoteric acid, also known as gadolinium (3+) 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetate, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a macrocyclic compound that includes the organic acid 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid as a chelating agent, which binds to the gadolinium ion. This compound is known for its high stability and safety profile, making it a preferred choice for enhancing the contrast in MRI scans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of gadoteric acid involves the complexation of gadolinium ions with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions: Gadoteric acid primarily undergoes complexation reactions. It is highly stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The primary reagents involved in the preparation of this compound are gadolinium oxide and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. The reaction conditions include an aqueous medium and controlled pH levels .

Major Products: The major product of the reaction is this compound itself, which is used as a contrast agent in MRI .

Scientific Research Applications

Gadoteric acid is widely used in various fields of scientific research:

Mechanism of Action

Gadoteric acid works by developing a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues during MRI. The compound crosses the blood-brain barrier in areas with abnormal vascularity, highlighting affected regions in the imaging process .

Comparison with Similar Compounds

  • Gadopentetic acid
  • Gadobenic acid
  • Gadoxetic acid
  • Gadoteridol
  • Gadobutrol

Comparison: Gadoteric acid is unique due to its macrocyclic structure, which provides higher stability compared to linear gadolinium-based contrast agents. This stability reduces the risk of gadolinium release, making it safer for patients, especially those with renal impairments. Additionally, this compound has a favorable safety profile and is less likely to cause nephrogenic systemic fibrosis compared to other gadolinium-based agents .

Properties

Molecular Formula

C16H28GdN4O8+3

Molecular Weight

561.7 g/mol

IUPAC Name

gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3

InChI Key

GFSTXYOTEVLASN-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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